3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione
Description
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a substituted pyrrole-2,5-dione core. The molecule features dichloro substituents at positions 3 and 4 of the maleimide ring and a 4-methoxybenzyl group at the N-1 position. This structural motif is critical for its physicochemical and biological properties, including electronic effects (via the electron-donating methoxy group) and steric bulk, which influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
64697-66-1 |
|---|---|
Molecular Formula |
C12H9Cl2NO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3 |
InChI Key |
MDKIXYCXEUCFSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves the condensation of 2,3-dichloromaleic anhydride with 4-methoxybenzylamine (PMB-NH2) in a polar aprotic solvent. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups of the anhydride to form a maleamic acid intermediate. Cyclization to the maleimide is achieved through acid-catalyzed dehydration.
In a protocol adapted from Lima et al., microwave irradiation significantly accelerates the reaction. Under dielectric heating at 150°C for 15–20 minutes in ethanol with acetic acid as a catalyst, yields reach 70.21%, compared to 39.56% under traditional reflux for 2 hours. The microwave method eliminates solvent degradation and reduces side reactions, as evidenced by the absence of byproducts in LC-MS analysis.
Table 1: Comparative Yields of Maleimide Formation
| Method | Solvent | Catalyst | Time | Yield (%) |
|---|---|---|---|---|
| Microwave irradiation | Ethanol | AcOH | 15 min | 70.21 |
| Conventional reflux | Ethanol | AcOH | 2 h | 39.56 |
Chlorination of 3,4-Dihydroxypyrrolidine-2,5-Dione Precursors
Synthesis of (3R,4R)-3,4-Dihydroxy-1-(4-Methoxybenzyl)Pyrrolidine-2,5-Dione
A chiral precursor is synthesized by condensing L-tartaric acid with PMB-NH2 in refluxing xylene for 12 hours, yielding 85% of the dihydroxy intermediate. The reaction employs a Dean-Stark apparatus to remove water, driving the equilibrium toward imide formation. The product is isolated as a white powder via filtration and washing with cold dichloromethane.
Chlorination and Elimination to Maleimide
The dihydroxy intermediate undergoes chlorination using phosphorus pentachloride (PCl5) in dichloromethane at 0°C, followed by elimination with toluenesulfonyl chloride (TsCl) and triethylamine (Et3N). This two-step process converts the hydroxyl groups to chlorine atoms while forming the maleimide ring. The final compound is purified via column chromatography (hexane:ethyl acetate, 7:3), achieving 68% overall yield.
Table 2: Chlorination and Elimination Conditions
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chlorination | PCl5, CH2Cl2 | 0°C | 2 h | 85 |
| Elimination | TsCl, Et3N | RT | 1 h | 80 |
Catalytic Cyclization of Maleamic Acid Intermediates
Acid-Catalyzed Cyclization
Maleamic acid intermediates derived from 2,3-dichloromaleic anhydride and PMB-NH2 are cyclized using sulfuric acid in glacial acetic acid. A study by Ambeed et al. demonstrates that maintaining the reaction at 60°C for 45 minutes maximizes yield (75%) while minimizing decomposition. The crude product is washed with aqueous sodium bicarbonate and recrystallized from ethanol.
Sodium Acetate–Acetic Anhydride Method
An alternative cyclization employs sodium acetate and acetic anhydride under reflux. This method, adapted for sterically hindered amines, achieves 70% yield by preventing premature ring closure. The protocol is particularly effective for substrates with electron-donating groups like the 4-methoxybenzyl moiety.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (600 MHz, DMSO-d6) of the target compound shows characteristic signals:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes. LC-MS (APCI) exhibits a molecular ion peak at m/z 299.02 [M+H]+, consistent with the molecular formula C12H9Cl2NO3.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Microwave-assisted synthesis offers the shortest reaction time (15 minutes) and highest yield (70%) but requires specialized equipment.
-
Chlorination of dihydroxy precursors provides stereochemical control but involves multi-step purification.
-
Acid-catalyzed cyclization is cost-effective and scalable but less efficient for electron-rich substrates .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. Studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, the chlorinated pyrrole derivatives have been noted for their ability to target specific signaling pathways involved in cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research suggests that the presence of chlorine substituents enhances the antibacterial activity against various strains of bacteria. This makes it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties. For instance, incorporating this compound into polymer matrices could enhance their stability and resistance to degradation .
Dyes and Pigments
Due to its vibrant color properties, 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can be utilized in the production of dyes and pigments. The chlorinated structure contributes to its ability to absorb light at specific wavelengths, making it suitable for applications in textiles and coatings .
Environmental Applications
Environmental Remediation
There is growing interest in using this compound for environmental remediation processes. Its potential ability to degrade pollutants in water and soil has been investigated. Studies suggest that chlorinated pyrroles can facilitate the breakdown of hazardous organic compounds through advanced oxidation processes .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; disrupts cell cycle |
| Antimicrobial agents | Effective against antibiotic-resistant bacteria | |
| Anti-inflammatory treatments | Potential for treating chronic inflammatory diseases | |
| Materials Science | Polymer synthesis | Enhances mechanical/thermal properties |
| Dyes and pigments | Vibrant colors for textiles and coatings | |
| Environmental Science | Pollution degradation | Facilitates breakdown of hazardous compounds |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines. The study highlighted how modifications to the pyrrole structure influenced its activity and suggested further investigation into chlorinated variants like 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione for enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of several chlorinated pyrroles. The findings indicated that compounds with chlorine substitutions showed increased activity against gram-positive and gram-negative bacteria, positioning them as promising candidates for new antibiotic development .
Case Study 3: Environmental Remediation
A recent paper explored the use of chlorinated pyrroles for degrading organic pollutants in contaminated water sources. The results showed significant degradation rates under UV irradiation, suggesting that 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione could play a role in future environmental cleanup strategies.
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Substituent Effects on the Maleimide Ring
The maleimide scaffold is highly tunable, with substituents at the N-1 and positions 3/4 significantly altering properties. Below is a comparative table of select analogues:
Key Observations :
- Electronic Effects : The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., Cl, F) in analogues. This may enhance solubility in polar solvents compared to halogenated aryl derivatives .
- Biological Activity : The 3,4-dichlorophenyl analogue () demonstrates potent Bfl-1 inhibition, suggesting that bulky, halogenated aryl groups enhance target binding. The methoxybenzyl group’s steric and electronic profile may modulate similar pathways but with distinct potency .
- Agricultural Applications : Fluorophenyl derivatives (e.g., fluoromide) are utilized as herbicides, indicating that halogenated N-aryl groups are critical for pesticidal activity .
Physicochemical Properties
Physical constants from fluorophenyl and chlorophenyl analogues provide benchmarks for comparison:
| Property | 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | Hypothesized Target Compound |
|---|---|---|
| Density (g/cm³) | 1.63 | ~1.55–1.60 (lower due to OCH3) |
| Boiling Point (°C) | 324.7 | ~300–310 (reduced polarity) |
| LogP | 3.62 | ~2.8–3.2 (enhanced hydrophilicity) |
The methoxy group’s electron-donating nature likely reduces LogP compared to halogenated analogues, improving aqueous solubility .
Biological Activity
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the pyrrole family. Its unique structure includes a pyrrole ring substituted with dichloromethyl and methoxybenzyl groups, which enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is . The presence of two chlorine atoms and a methoxy group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds related to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione exhibit significant biological activity, particularly as inhibitors of tyrosine kinases and other enzymes involved in cancer progression. The following sections detail specific biological activities and mechanisms of action.
The mechanism of action for 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves its interaction with key molecular targets:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit the activity of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) which are crucial in cancer cell proliferation and survival .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound can effectively bind to ATP-binding domains of growth factor receptors, indicating its potential as a targeted therapeutic agent.
Case Studies
Recent studies have highlighted the biological efficacy of pyrrole derivatives similar to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione:
- Antiproliferative Activity : In vitro studies demonstrated that derivatives exhibited significant antiproliferative effects against various cancer cell lines. For instance, the compound 2a (a derivative) showed growth inhibition in colon cancer cell lines with a GI50 value ranging from to .
- Antioxidant Properties : Some derivatives also displayed antioxidant activities alongside their cytotoxic effects, making them potential candidates for multifunctional therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of selected pyrrole derivatives compared to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione:
Synthesis Methods
The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can be achieved through several chemical pathways involving solvents like ethanol or dichloromethane and catalysts such as Lewis acids. These methods facilitate the formation of the pyrrole ring while incorporating the desired substituents.
Q & A
Q. How does the dichloro substitution pattern at positions 3 and 4 influence the compound's electronic properties and redox behavior?
- Methodological Answer : Cyclic voltammetry reveals that the dichloro groups lower the LUMO energy, enhancing electrophilicity. UV-Vis spectroscopy (λmax ~ 320 nm) and time-dependent DFT (TDDFT) correlate absorption bands with charge-transfer transitions involving the chloro-substituted pyrrole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
